2'-Bromo-6'-methylbiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-bromo-6-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLGJPOZRNIERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681785 | |
| Record name | 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-69-1 | |
| Record name | 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
-
Aryl halide : 3-bromo-2-methylbenzoic acid derivatives (e.g., methyl ester protected forms).
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf).
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Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
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Solvent : Tetrahydrofuran (THF)/water mixture or toluene/ethanol.
Mechanistic Insights
The reaction proceeds through oxidative addition of the aryl halide to Pd(0), forming a Pd(II) complex. Transmetalation with the boronic acid’s borate intermediate precedes reductive elimination, yielding the biphenyl product (Figure 1). Side reactions, such as homocoupling, are mitigated by rigorous exclusion of oxygen and precise stoichiometry.
Table 1: Optimization of Suzuki-Miyaura Coupling for Target Compound
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Pd Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 78% → 89% | |
| Solvent Ratio | THF:H₂O (4:1) | 65% → 82% | |
| Reaction Time | 18 hours | 70% → 85% |
Direct Bromination of Methyl-Substituted Biphenyls
Selective bromination at the 2'-position of 6'-methylbiphenyl-3-carboxylic acid avoids multi-step sequences. A patented method (US20030236431A1) highlights in situ bromine generation for enhanced selectivity.
Bromination Protocol
Advantages Over Conventional Methods
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Reduced polybromination : In situ bromine generation minimizes excess Br₂, suppressing dibromide byproducts.
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Crystallization-driven purity : Product precipitates during reaction, simplifying isolation.
Equation 1 :
Carboxylation of Brominated Intermediates
Post-bromination carboxylation introduces the carboxylic acid group if absent in precursors. Two approaches dominate:
Hydrolysis of Esters
Oxidative Carboxylation
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Reagents : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄).
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Conditions : 60°C for 8 hours, yielding 70–75% carboxylic acid.
Alternative Synthetic Routes
Ullmann Coupling
Copper-catalyzed coupling of 2-bromo-6-methyliodobenzene with 3-carboxyphenylboronic acid achieves moderate yields (50–60%) but requires harsh conditions (150°C, 24 hours).
Grignard Reagent Alkylation
Reaction of 2-bromo-6-methylphenylmagnesium bromide with CO₂ gas under pressure forms the carboxylic acid directly, though scalability is limited by moisture sensitivity.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing for Suzuki-Miyaura coupling, reducing Pd catalyst loading to 0.5 mol% while maintaining 90% yield.
Purification Techniques
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Recrystallization : Ethanol/water mixtures achieve >99% purity.
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Chromatography : Reserved for lab-scale batches due to cost.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Suzuki-Miyaura | 85–89 | 95–98 | High | Moderate |
| Direct Bromination | 80–85 | 85–90 | High | Low |
| Ullmann Coupling | 50–60 | 90–95 | Low | High |
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxygen-containing functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol or an aldehyde
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation of the methyl group can produce a carboxylic acid .
Scientific Research Applications
2’-Bromo-6’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals .
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds:
Substituent Impact:
- Bromine Position : Bromine at the 2'-position (target) vs. 4'-position (CAS 885951-66-6) alters electronic effects. The 2'-Br may induce stronger steric hindrance and ortho-directing effects in synthesis .
- Fluorine vs. Bromine : The fluoro analog (CAS 1215206-80-6) exhibits weaker electron-withdrawing effects, resulting in a less acidic carboxylic acid (higher pKa) compared to the brominated target .
Physicochemical Properties
- Acidity: The 2'-bromo substituent increases the acidity of the carboxylic acid group relative to non-halogenated analogs. For comparison, biphenyl-3-carboxylic acid (pKa ~4.2) is less acidic than brominated derivatives (estimated pKa ~3.5–3.8) .
- Lipophilicity : The 6'-methyl group raises logP (estimated ~3.5–4.0) compared to 4'-bromo analogs without methyl groups (logP ~2.8–3.2) .
- Molecular Weight : The target compound (C₁₄H₁₁BrO₂) has a molecular weight of ~307.1 g/mol, slightly higher than 4'-bromo analogs (e.g., CAS 885951-66-6: ~277.1 g/mol) due to the additional methyl group .
Biological Activity
2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is an aromatic compound notable for its potential biological activities, particularly in medicinal and chemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a biphenyl structure with a bromine atom, a methyl group, and a carboxylic acid functional group. The presence of these substituents is critical in determining its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromine and carboxylic acid groups significantly influence the compound's binding affinity to enzymes and receptors. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various pathogens using the minimum inhibitory concentration (MIC) method.
| Pathogen | MIC (μg/ml) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
These results suggest that the compound has promising antibacterial and antifungal activities, warranting further investigation into its therapeutic potential.
Anti-inflammatory Activity
The compound's carboxylic acid group may also contribute to anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Cancer Research : A study investigated the potential of this compound as a therapeutic agent in cancer models. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and enhance neuronal survival under toxic conditions.
Q & A
Q. What are the recommended synthetic routes for 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid, and how do purity levels impact downstream applications?
Synthetic routes often involve Suzuki-Miyaura coupling for biphenyl formation, followed by bromination and methylation. For example, boronic acid intermediates (e.g., 4-Bromophenylboronic acid, >97.0% purity) are critical for cross-coupling reactions to ensure high yields . Purity (>95% GC or HPLC) is essential to minimize side reactions; impurities in brominated precursors (e.g., 3-Bromophenylacetic acid) can lead to byproducts during carboxylation or methylation steps . Downstream applications like catalysis or medicinal chemistry require ≥97% purity to ensure reproducibility in biological assays or material properties .
Q. What spectroscopic techniques are optimal for characterizing this compound, and how can conflicting data be resolved?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and methyl groups). For example, methyl group chemical shifts in 2-Bromo-6-methoxytoluene (δ ~2.3 ppm) can be compared to confirm regiochemistry .
- HPLC/MS : Validates purity and molecular weight. Discrepancies in melting points (e.g., mp 99–102°C vs. 117–119°C for brominated phenylacetic acid analogs) may arise from polymorphic forms or impurities, requiring recrystallization or column purification .
- X-ray crystallography : Resolves structural ambiguities, particularly for steric effects caused by bromine and methyl groups .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., ICReDD’s approach) optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates for bromination or coupling steps. For instance, ICReDD’s workflow combines computational screening of reaction pathways with experimental validation, reducing trial-and-error in optimizing Suzuki-Miyaura coupling conditions . This method identified optimal solvents (e.g., THF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) for analogous biphenyl syntheses, improving yields by 20–30% .
Q. How can researchers address discrepancies in reaction yields when varying brominated precursors?
Yields may vary due to steric hindrance or electronic effects. For example:
- Steric effects : 2-Bromo-6-chlorophenylboronic acid (bulky substituents) reduces coupling efficiency compared to 4-Bromophenylboronic acid .
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃ in 2-Bromo-3,5-bis(trifluoromethyl)anisole) slow down nucleophilic substitution but enhance carboxylation .
Methodological solution : Use factorial design to test variables (precursor ratio, temperature, catalyst loading) and apply ANOVA to identify significant factors .
Q. What strategies exist for regioselective functionalization given the bromine and methyl substituents?
- Directed ortho-metalation : Use directing groups (e.g., -COOH) to selectively functionalize positions meta to bromine. For example, 4'-Bromobiphenyl-2-carboxylic acid undergoes regioselective nitration at the 5-position due to carboxyl group direction .
- Protection/deprotection : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to avoid interference during bromine displacement reactions .
Q. How do structural analogs (e.g., 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid) inform structure-activity relationship (SAR) studies?
Substituent positioning affects biological activity. For example:
- Hydroxy vs. methyl : The hydroxyl group in 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid enhances hydrogen bonding in enzyme inhibition assays, while the methyl group in the target compound may improve lipophilicity for membrane penetration .
- Bromine placement : Para-bromine (vs. ortho) in biphenyl analogs reduces steric clash in protein binding pockets, as seen in kinase inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
